molecular formula C19H20N4O2 B3000578 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396680-28-6

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3000578
CAS No.: 1396680-28-6
M. Wt: 336.395
InChI Key: XRVYPBCYJLTJTQ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the hydroxy-phenylethyl group: This step involves the reaction of the triazole intermediate with a suitable phenylethyl derivative.

    Formation of the carboxamide group: This is typically done by reacting the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases due to its biological activities.

    Industry: In the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their use as UV absorbers.

    1,2,3-Triazole derivatives: Widely studied for their diverse biological activities.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVYPBCYJLTJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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